molecular formula C19H18N2O5S2 B2922577 methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034438-03-2

methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2922577
CAS No.: 2034438-03-2
M. Wt: 418.48
InChI Key: JCABGHFQNYCJHD-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the molecule.

    Substitution: This reaction can replace one functional group with another, modifying the molecule’s structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways involved would depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiophene-containing molecules. Examples include:

  • Tipepidine
  • Tiquizium Bromides
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

Uniqueness

What sets methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-3-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)11-18(16)28(23,24)21-12-13-7-8-20-15(10-13)17-4-3-9-27-17/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCABGHFQNYCJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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